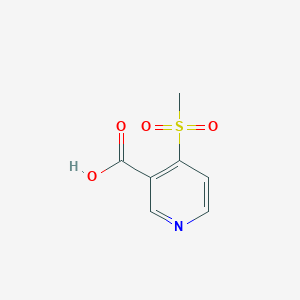

4-(Methylsulfonyl)nicotinic acid

Description

Properties

Molecular Formula |

C7H7NO4S |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

4-methylsulfonylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) |

InChI Key |

ICJKIDWGPNAMBE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylsulfonyl Nicotinic Acid and Its Precursors

Strategies for Direct Synthesis of the 4-Substituted Nicotinic Acid Core

Directly forming the 4-substituted nicotinic acid core is a convergent approach. This can be achieved by either functionalizing the C-4 position of a pyridine (B92270) ring or by constructing the pyridine ring de novo with the substituents already in place.

The direct and regioselective introduction of a functional group at the C-4 position of an existing nicotinic acid or pyridine ring is a significant challenge in synthetic chemistry. The pyridine ring is electron-deficient, and electrophilic substitution, a common method for functionalizing aromatic rings, typically occurs at the C-3 and C-5 positions. Functionalization at the C-4 position often requires more specialized methods.

One emerging strategy is the temporary dearomatization of the pyridine ring to activate the C-4 position towards nucleophilic attack or the C-3 position towards electrophilic attack. For instance, a dearomatization-rearomatization strategy has been employed for the meta-sulfonylation of pyridines, which corresponds to the C-3 and C-5 positions. nih.gov While not a direct route to C-4 sulfonylation, this highlights the principle of altering the innate reactivity of the pyridine ring.

Another approach involves the formation of an N-acylpyridinium salt from a nicotine (B1678760) derivative, which can then undergo addition of a cuprate (B13416276) reagent at the C-4 position. nih.gov Subsequent aromatization yields the C-4 substituted pyridine. nih.gov Adapting this to nicotinic acid would require careful selection of protecting groups for the carboxylic acid functionality.

Direct C-H sulfonylation at the C-4 position of nicotinic acid remains a formidable challenge due to the electronic properties of the pyridine ring, which favor functionalization at C-3. nih.gov

Constructing the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful alternative to direct functionalization. These methods allow for the strategic placement of substituents during the ring-forming process. Several classical and modern methods are applicable.

The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are well-established methods for creating substituted pyridines from simple starting materials like β-ketoesters, aldehydes, and ammonia, or by reacting enamines with ynones. illinois.edu These methods are highly versatile and could potentially be adapted to incorporate a methylsulfonyl-containing fragment.

More contemporary methods, such as [4+2] cycloaddition reactions, provide a convergent route to highly substituted pyridines. For example, vinylallenes can react with sulfonyl cyanides in a Diels-Alder reaction to generate 2-sulfonylpyridine products after aromatization. nih.gov While this specific example yields a 2-sulfonylpyridine, the principle of using sulfonyl-containing dienophiles in cycloadditions could be a viable strategy for accessing the 4-sulfonyl isomer with appropriately designed starting materials.

A general overview of de novo strategies is presented below:

| De Novo Synthesis Strategy | Description | Potential Applicability |

|---|---|---|

| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. | Could incorporate a methylsulfonyl group in the ketoester or aldehyde component. |

| Bohlmann-Rahtz Synthesis | Reaction of an enamine with an ethynyl (B1212043) ketone followed by cyclization. | The methylsulfonyl group could be part of the enamine or the ynone. |

| [4+2] Cycloadditions | Diels-Alder reaction between a diene and a dienophile containing the nitrogen atom. | A sulfonyl-substituted dienophile could be used to install the desired group at the 4-position. nih.gov |

Synthesis via Functional Group Interconversions on the Nicotinic Acid Scaffold

This approach starts with a pre-formed nicotinic acid derivative and introduces the methylsulfonyl group through the transformation of another functional group.

A common and reliable method for installing a sulfonyl group is the oxidation of a corresponding thioether (sulfide) or sulfoxide (B87167). This pathway requires the initial synthesis of 4-(methylthio)nicotinic acid or 4-(methylsulfinyl)nicotinic acid. The synthesis of 4-(methylthio)nicotinic acid can be envisioned starting from 4-mercaptonicotinic acid, which in turn could be prepared from 4-chloronicotinic acid and a sulfur source. The subsequent methylation of the thiol would yield the desired thioether precursor. A related synthesis has been reported for 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid from 2-mercaptopyridine-3-carboxylic acid. nih.gov

Once the 4-(methylthio)nicotinic acid precursor is obtained, it can be oxidized to the target sulfone. The oxidation can proceed in a stepwise manner through the intermediate sulfoxide. A variety of oxidizing agents are effective for this transformation.

Common Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Description |

|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | A widely used and effective reagent for the oxidation of sulfides to sulfoxides and sulfones. illinois.edu |

| Hydrogen Peroxide (H₂O₂) | A green and inexpensive oxidant, often used with a catalyst such as tungstate. illinois.edu |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent capable of converting sulfides directly to sulfones. orgsyn.org |

| Oxone® (Potassium Peroxymonosulfate) | A versatile and stable oxidizing agent. |

The oxidation of the methylthio group to the methylsulfonyl group is generally a high-yielding reaction. illinois.edu

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as pyridine. This strategy involves the displacement of a halide at the 4-position of the nicotinic acid ring by a sulfur-based nucleophile. The key precursor for this route is a 4-halonicotinic acid, such as 4-chloronicotinic acid or 4-bromonicotinic acid.

The reaction proceeds by the attack of a nucleophile, in this case, a methanesulfinate (B1228633) salt (e.g., sodium methanesulfinate, CH₃SO₂Na), on the electron-deficient C-4 position of the pyridine ring. The presence of the electron-withdrawing carboxylic acid group and the ring nitrogen atom facilitates this reaction. The methylsulfonyl group itself can also act as a leaving group in some SNAr reactions, demonstrating its electron-withdrawing nature which activates the ring for substitution. rsc.org

A plausible reaction scheme is shown below:

This type of reaction is well-documented for a variety of halo-heterocycles and sulfinate salts, providing a robust and direct route to the target compound, provided the starting materials are accessible. semanticscholar.org

Preparation of Key Synthetic Intermediates

The success of the synthetic methodologies described above hinges on the availability of key intermediates.

Synthesis of 4-Halonicotinic Acids:

4-Chloronicotinic Acid: Can be prepared from 4-trichloromethylpyridine derivatives via hydrolysis. google.com

5-Bromonicotinic Acid: Synthesized by the bromination of nicotinic acid using bromine in the presence of thionyl chloride and a Lewis acid catalyst. nih.govnih.gov While this produces the 5-bromo isomer, similar principles of electrophilic halogenation under harsh conditions are often required for nicotinic acid.

Synthesis of 4-(Methylthio)nicotinic Acid: As previously mentioned, a likely route to this precursor involves the reaction of a 4-halonicotinic acid with a thiolating agent, followed by methylation. For example, reaction with sodium sulfide or thiourea (B124793) could introduce the thiol group, which can then be methylated with a reagent like methyl iodide.

The following table summarizes key synthetic precursors and their preparation methods.

| Precursor | Structure | Synthetic Method | Reference |

| 4-Chloronicotinic Acid | C₆H₄ClNO₂ | Hydrolysis of 2-chloro-5-trichloromethyl pyridine. | google.com |

| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | Bromination of nicotinic acid with Br₂/SOCl₂. | nih.govnih.gov |

| 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid | C₈H₇NO₄S | Reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid. | nih.gov |

Synthesis of Substituted Pyridine-4-sulfones as Building Blocks

The construction of the 4-(methylsulfonyl)nicotinic acid core is not a trivial process and typically involves the synthesis of a suitable precursor that can be converted to the final product. A common and effective strategy involves the preparation of a 4-halonicotinic acid derivative, which can then undergo nucleophilic substitution with a sulfur-containing nucleophile, followed by oxidation to the desired sulfone.

A plausible and chemically sound route to this compound begins with the synthesis of 4-chloronicotinic acid. One established method for the preparation of 4-chloronicotinic acid involves the reaction of 4-chloropyridine (B1293800) with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with carbon dioxide. chemicalbook.com This process, known as ortho-lithiation followed by carboxylation, introduces the carboxylic acid group at the 3-position of the pyridine ring.

Once 4-chloronicotinic acid is obtained, the next key step is the introduction of the methylthio- group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution reaction with sodium methanethiolate (B1210775) (NaSMe). The chlorine atom at the 4-position is susceptible to displacement by the thiolate anion, yielding 4-(methylthio)nicotinic acid.

The final step in the synthesis of the core structure is the oxidation of the methylthio- group to the methylsulfonyl- group. This transformation can be accomplished using a variety of oxidizing agents. Peroxomonosulfate (PMS) is a known reagent for the oxidation of sulfur-containing compounds. researchgate.net Other common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or degradation of the pyridine ring.

The following table summarizes a proposed synthetic sequence for this compound:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4-Chloropyridine | 1. Lithium diisopropylamide (LDA)2. Carbon dioxide (CO₂) | 4-Chloronicotinic acid | Ortho-lithiation and Carboxylation chemicalbook.com |

| 2 | 4-Chloronicotinic acid | Sodium methanethiolate (NaSMe) | 4-(Methylthio)nicotinic acid | Nucleophilic Aromatic Substitution |

| 3 | 4-(Methylthio)nicotinic acid | Oxidizing agent (e.g., PMS, m-CPBA) | This compound | Oxidation |

Reactivity and Transformations of 4 Methylsulfonyl Nicotinic Acid

Acid-Base Properties and Carboxylic Acid Functionalization

The presence of both a carboxylic acid and a pyridine (B92270) nitrogen atom imparts amphoteric properties to 4-(methylsulfonyl)nicotinic acid. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. The electron-withdrawing nature of the methylsulfonyl group at the 4-position decreases the basicity of the pyridine nitrogen compared to unsubstituted nicotinic acid.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a diverse range of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. organic-chemistry.orgorientjchem.orgresearchgate.netscholarsresearchlibrary.com For instance, refluxing with methanol (B129727) and a catalytic amount of concentrated sulfuric acid would yield methyl 4-(methylsulfonyl)nicotinate. scholarsresearchlibrary.com Alternative methods include the use of solid acid catalysts like MoO3/SiO2, which can offer advantages in terms of reaction work-up and catalyst recyclability. orientjchem.orgresearchgate.net Non-catalytic esterification is also possible with higher boiling, water-immiscible alcohols at elevated temperatures. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid group. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂), followed by treatment with the desired amine. nih.gov Direct amidation can also be catalyzed by various reagents, including titanium tetrafluoride (TiF₄), which has been shown to be effective for both aromatic and aliphatic carboxylic acids with a range of amines. orientjchem.org Imidazolium chloride has also been reported as an efficient catalyst for the transamidation of primary amines. libretexts.org

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Esterification | |||

| Methyl Ester | Methanol, cat. H₂SO₄, reflux | Methyl 4-(methylsulfonyl)nicotinate | scholarsresearchlibrary.com |

| Ethyl Ester | Ethanol, Dowex H⁺/NaI, reflux | Ethyl 4-(methylsulfonyl)nicotinate | organic-chemistry.org |

| Higher Alkyl Esters | Higher boiling alcohol, heat (non-catalytic) | Alkyl 4-(methylsulfonyl)nicotinate | google.com |

| Amidation | |||

| Primary Amide | 1. SOCl₂2. NH₃ | 4-(Methylsulfonyl)nicotinamide | nih.gov |

| Substituted Amide | Amine, TiF₄, refluxing toluene | N-substituted-4-(methylsulfonyl)nicotinamide | orientjchem.org |

Decarboxylation Studies and Pyridine Derivatives

The removal of the carboxyl group from this compound, a process known as decarboxylation, leads to the formation of 4-(methylsulfonyl)pyridine (B172244). Decarboxylation of carboxylic acids can be challenging, but certain structural features can facilitate this reaction. nih.gov For heteroaromatic carboxylic acids, this transformation can often be achieved by heating, sometimes in the presence of a catalyst. nih.gov For example, nicotinic acid itself can be decarboxylated by heating with copper chromite to produce pyridine. wikipedia.org The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been accomplished using potassium carbonate in toluene. masterorganicchemistry.com While specific conditions for this compound are not widely reported, methods used for other pyridine carboxylic acids, such as heating in a high-boiling solvent or using metal catalysts, would be the initial approaches to explore. The stability of the resulting carbanion intermediate plays a crucial role, and the electron-withdrawing sulfonyl group could potentially influence the ease of this reaction. stackexchange.comyoutube.com

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions.

Potential for Nucleophilic Displacement at the Sulfonyl Center

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) at the 4-position due to the presence of the electron-withdrawing nitrogen atom and the sulfonyl group. psu.eduwikipedia.org The methylsulfonyl group can be displaced by a variety of nucleophiles. Studies on related 2-sulfonylpyridines have shown that they react with thiols via an SNAr mechanism. The reactivity can be tuned by altering other substituents on the pyridine ring.

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the attack of a nucleophile at the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. Subsequent departure of the leaving group (in this case, the methylsulfinate anion) re-aromatizes the ring to give the substitution product. Nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. psu.edu

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Product |

| Alkoxide (e.g., RO⁻) | 4-Alkoxynicotinic acid derivative |

| Amine (e.g., R₂NH) | 4-(Dialkylamino)nicotinic acid derivative |

| Thiolate (e.g., RS⁻) | 4-(Alkylthio)nicotinic acid derivative |

Reductive Transformations of the Sulfonyl Moiety

The methylsulfonyl group can be reduced to a sulfide (B99878). The reduction of sulfones to sulfides generally requires strong reducing agents and often harsh reaction conditions, as sulfones are quite resistant to reduction. quimicaorganica.org Common reagents used for this transformation include lithium aluminum hydride (LiAlH₄). quimicaorganica.org A combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been reported to be effective for the rapid reduction of various sulfones to their corresponding sulfides. quimicaorganica.org Other methods include the use of samarium(II) iodide, although its effectiveness can be substrate-dependent. quora.com These reductive methods would likely convert this compound to 4-(methylthio)nicotinic acid, although the carboxylic acid group may also be susceptible to reduction by powerful hydrides like LiAlH₄.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is significantly influenced by the existing substituents.

Electrophilic Reactions: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. vaia.comrsc.org This deactivation is further intensified by the strongly electron-withdrawing methylsulfonyl group at the 4-position. Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. vaia.commasterorganicchemistry.com Therefore, electrophilic reactions such as nitration or halogenation on this compound would be expected to be very difficult and would likely require harsh conditions, with substitution occurring at the 3- or 5-position if it proceeds at all. nih.gov

Nucleophilic Reactions: As previously discussed, the pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions. psu.eduwikipedia.org In the case of this compound, the 4-position is already substituted, making the 2- and 6-positions the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at these positions or under conditions that promote nucleophilic substitution of hydrogen. Recent studies have shown methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho-position by an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org For pyridine derivatives, the nitrogen atom itself can act as a directing group, but the presence of other substituents significantly influences the regioselectivity of the metalation.

In the case of this compound, both the carboxylic acid and the methylsulfonyl group can potentially direct metalation. The carboxylic acid group is a known DMG, typically requiring protection before metalation. The methylsulfonyl group is also recognized as a directing group, capable of promoting deprotonation at the adjacent C-3 and C-5 positions. However, the strong electron-withdrawing nature of the sulfonyl group also increases the acidity of the ortho protons, making them susceptible to deprotonation.

The regiochemical outcome of DoM on substrates containing multiple directing groups can be complex. The relative directing ability of the groups, steric hindrance, and reaction conditions all play a crucial role. For instance, in related systems, the competition between different directing groups has been observed to lead to mixtures of products or to favor one regioisomer over another depending on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions is largely dictated by the electronic properties of the methylsulfonyl group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for forming C-C bonds. nih.gov While pyridylboron reagents can be challenging to work with due to their instability, alternative coupling partners have been developed. nih.govrsc.org Pyridine sulfinates, for example, have emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govrsc.org This suggests that derivatives of this compound, such as the corresponding sulfinate, could be viable substrates for Suzuki-type couplings. The methylsulfonyl group, being strongly electron-withdrawing, would activate the pyridine ring towards such transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org Palladium catalysts are typically employed, and the reaction is sensitive to the electronic nature of the substrates. wikipedia.orgorganic-chemistry.org For a substrate like this compound, its halogenated derivatives (e.g., at the 2- or 6-position) would be expected to be reactive partners in Heck couplings. The electron-withdrawing sulfonyl group would likely enhance the reactivity of the halide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also catalyzed by palladium complexes, often in the presence of a copper co-catalyst. Similar to the Heck reaction, halogenated derivatives of this compound would be suitable electrophilic partners. The electronic influence of the methylsulfonyl group would again be expected to facilitate the crucial oxidative addition step.

The table below summarizes the potential applicability of these cross-coupling reactions to derivatives of this compound.

| Cross-Coupling Reaction | Potential Substrate Derivative | Expected Reactivity |

| Suzuki-Miyaura | 4-(Methylsulfonyl)nicotinoyl sulfinate | Effective nucleophilic partner |

| Heck | Halogenated this compound | Enhanced reactivity due to sulfonyl group |

| Sonogashira | Halogenated this compound | Enhanced reactivity due to sulfonyl group |

Chichibabin-Type Reactions and Amination Processes

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, typically using sodium amide. wikipedia.orgscientificupdate.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amide anion attacks the electron-deficient pyridine ring. wikipedia.org The regioselectivity of the Chichibabin reaction is governed by the electronic properties of the pyridine ring, with amination generally occurring at the 2- and 4-positions, which can best stabilize the negative charge of the intermediate Meisenheimer adduct. stackexchange.com

For this compound, the powerful electron-withdrawing methylsulfonyl group at the 4-position significantly deactivates this position towards nucleophilic attack. Consequently, direct amination via a classical Chichibabin reaction at C-4 is highly unlikely. Instead, the sulfonyl group would direct nucleophilic attack to the C-2 and C-6 positions.

More broadly, the methylsulfonyl group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org In these reactions, a nucleophile displaces a leaving group (such as a halide or the sulfonyl group itself) on the aromatic ring. The sulfonyl group is an excellent leaving group in its own right, and its presence activates the ring towards substitution. For instance, 2-sulfonylpyridines have been shown to react readily with thiols via an SNAr mechanism. nih.gov Therefore, this compound and its derivatives would be expected to undergo amination and other nucleophilic substitution reactions, primarily at the positions activated by the sulfonyl group.

Influence of the Methylsulfonyl Group on Pyridine Reactivity

The methylsulfonyl (–SO₂CH₃) group exerts a profound influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.

Electronic Effects on Ring Activation/Deactivation

The methylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to participate in d-orbital resonance. This strong inductive and mesomeric electron withdrawal has significant consequences for the reactivity of the pyridine ring.

Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is already less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of a methylsulfonyl group further deactivates the ring, making electrophilic attack even more difficult.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring towards nucleophilic attack. nih.govacs.org It does so by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov This effect is most pronounced at the positions ortho and para to the sulfonyl group. In this compound, this would correspond to the C-2, C-3, C-5, and C-6 positions relative to the sulfonyl group.

The electronic influence of substituents can be quantified using Hammett constants (σ). The methylsulfonyl group has a large positive σ value, indicating its strong electron-withdrawing character. researchgate.net For example, the Hammett constant for the meta-CH₃SO₂ group has been determined to be +0.615, while the para-CH₃SO₂ group has a value of +0.73 in the context of benzoic acid. researchgate.net These values underscore the significant deactivating effect on electrophilic reactions and activating effect on nucleophilic reactions. Studies on substituted pyridines have shown that electron-withdrawing groups increase the acidity of pyridinium ions, which is reflected in a positive Hammett ρ value. sciepub.com

The table below provides a qualitative summary of the electronic effects of the methylsulfonyl group on the pyridine ring of this compound.

| Position | Electronic Effect of –SO₂CH₃ |

| C-2 | Activated for nucleophilic attack |

| C-3 | Activated for nucleophilic attack |

| C-5 | Activated for nucleophilic attack |

| C-6 | Activated for nucleophilic attack |

Steric Hindrance Considerations

The methylsulfonyl group is relatively bulky, which can introduce steric hindrance that influences the regioselectivity of reactions. While the electronic effects often dominate, steric factors can become significant, particularly when the attacking species is also large.

In the context of this compound, the sulfonyl group at the 4-position can sterically hinder the approach of reagents to the adjacent C-3 and C-5 positions. This steric hindrance can affect the rate and outcome of reactions. For example, in reactions where both electronic and steric factors are at play, a nucleophile might preferentially attack the less sterically hindered but still electronically activated position.

Research on related systems has demonstrated the importance of steric effects. For instance, the inability to sulfonylate 2-ethylpyridine (B127773) under certain conditions was attributed to steric effects that impede the initial N-sulfonylation step. nih.govacs.org Similarly, the steric bulk of substituents can influence the outcome of cross-coupling reactions and other transformations. In the case of this compound, the interplay between the activating electronic effects of the sulfonyl group and its steric presence would be a key determinant of its reactivity profile.

Role As a Chemical Building Block in Advanced Organic Synthesis

Utilization in the Construction of Polycyclic Heteroaromatic Systems

The synthesis of polycyclic heteroaromatic systems, which are core structures in many pharmaceuticals and functional materials, can be efficiently achieved using building blocks like 4-(Methylsulfonyl)nicotinic acid. The inherent reactivity of the substituted pyridine (B92270) ring allows for its annulation to other ring systems.

While direct examples employing this compound are not extensively documented, the synthetic utility of closely related analogs, such as 2-(methylthio)nicotinic acid, in cascade reactions to form tetracyclic heteroaromatic thieno[2,3-b]pyridine-containing ring systems has been demonstrated. This suggests that this compound, through activation of its functional groups, can participate in similar cyclization strategies. The general approach involves the conversion of the nicotinic acid moiety into a more reactive derivative, such as an acid chloride, which can then undergo intramolecular reactions to forge new rings.

The methylsulfonyl group at the 4-position of the pyridine ring is a key feature, enhancing the electrophilicity of the ring and making it susceptible to nucleophilic attack, a crucial step in many annulation reactions for building polycyclic frameworks.

Precursor for Complex Pyridine-Containing Scaffolds

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the development of novel derivatives is a continuous pursuit. chemicalbook.com this compound serves as an excellent starting material for accessing complex and highly functionalized pyridine-containing scaffolds.

The carboxylic acid group can be readily converted into a wide array of other functional groups. For instance, it can be transformed into amides, esters, or ketones, each providing a new vector for molecular elaboration. These transformations, coupled with the reactivity imparted by the methylsulfonyl group, allow for the generation of diverse libraries of pyridine derivatives.

The synthesis of various substituted pyridines often involves condensation reactions, and nicotinic acid derivatives are key precursors in many of these methodologies. chemicalbook.com The presence of the methylsulfonyl group offers an additional point of reactivity that can be exploited to introduce further complexity into the target molecules.

Table 1: Synthetic Transformations of the Carboxylic Acid Group in Nicotinic Acid Derivatives

| Starting Material | Reagents | Product Functional Group |

| Nicotinic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Nicotinic Acid | R-OH, Acid Catalyst | Ester |

| Nicotinic Acid | R-NH₂, Coupling Agent | Amide |

| Nicotinic Acid | 1. SOCl₂ 2. R₂CuLi | Ketone |

This table illustrates common transformations of the carboxylic acid functionality, which are applicable to this compound to generate diverse pyridine scaffolds.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. While specific examples detailing the use of this compound in such reactions are not prevalent in the literature, its structural features make it a prime candidate for these sophisticated transformations.

The dual functionality of this compound, with both an electrophilic center on the pyridine ring (activated by the methylsulfonyl group) and a nucleophilic/electrophilic carboxylic acid group, is ideal for designing novel cascade and multicomponent reactions. For instance, the carboxylic acid could participate in an initial reaction, with the resulting intermediate poised for a subsequent intramolecular cyclization involving the displacement of the methylsulfonyl group.

Multicomponent reactions often rely on the in-situ formation of reactive intermediates. Nicotinic acid derivatives have been utilized in various MCRs to produce highly substituted pyridines. nih.gov The presence of the methylsulfonyl group in this compound could be leveraged to direct the regioselectivity of such reactions or to serve as a handle for post-MCR modifications.

Table 2: Potential Multicomponent Reactions Involving Nicotinic Acid Scaffolds

| Reaction Name | Components | Resulting Scaffold |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | 2-Pyridone |

This table showcases established multicomponent reactions for pyridine synthesis where a functionalized nicotinic acid derivative could potentially be incorporated.

Structure Property Relationships and Molecular Design Principles

Impact of the Methylsulfonyl Group at the 4-Position on Molecular Conformation

In a study on pyridine (B92270) carboxamides, it was observed that the planarity between the pyridine ring and the amide group is influenced by the substitution pattern. mdpi.com By analogy, the strong electron-withdrawing nature of the methylsulfonyl group at the 4-position can also influence bond lengths and angles within the pyridine ring itself, further contributing to a unique three-dimensional structure.

Electronic Structure Analysis and Its Implications for Reactivity

The methylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Placing this group at the 4-position of the pyridine ring significantly modulates the electronic landscape of the entire molecule, which has direct consequences for its reactivity.

Studies on NNN pincer-type ligands with various substituents at the 4-position of the central pyridine ring have shown that electron-withdrawing groups, such as a nitro group, decrease the electron density on the pyridine nitrogen atom. nih.govrsc.org This reduction in electron density weakens the ability of the nitrogen to act as a Lewis base or to coordinate with metal ions. nih.govrsc.org Consequently, 4-(methylsulfonyl)nicotinic acid is expected to be less basic than nicotinic acid itself.

This electronic perturbation also affects the reactivity of the carboxylic acid group and the pyridine ring towards electrophilic and nucleophilic attack. The electron-deficient nature of the pyridine ring in this compound would make it more susceptible to nucleophilic aromatic substitution reactions, a key consideration in the design of synthetic routes to further derivatives. Conversely, electrophilic substitution on the ring would be disfavored.

The electronic properties of related substituted nicotinic acids have been explored using computational methods like Density Functional Theory (DFT). For example, a theoretical study on 2-(methylthio)nicotinic acid provided insights into its structural and spectroscopic properties. researchgate.net Similar computational analyses would be invaluable for quantifying the charge distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of this compound, thereby providing a more precise understanding of its reactivity.

Design Principles for Derivatives based on Positional Isomerism

The biological activity and chemical reactivity of methylsulfonylnicotinic acid can be finely tuned by altering the position of the methylsulfonyl group on the pyridine ring. A comparative analysis of the 2-, 3-, 5-, and 6-methylsulfonylnicotinic acid isomers provides a rational basis for the design of new derivatives with specific desired properties.

2-(Methylsulfonyl)nicotinic acid: The proximity of the bulky methylsulfonyl group to the carboxylic acid at the 3-position and the nitrogen at the 1-position would create significant steric hindrance. This could impact the acidity of the carboxylic acid and the basicity of the ring nitrogen. The synthesis and properties of this isomer would be influenced by these steric clashes.

6-(Methylsulfonyl)nicotinic acid: Placing the methylsulfonyl group at the 6-position, ortho to the ring nitrogen, would significantly decrease the basicity of the nitrogen due to both inductive effects and potential through-space interactions. This could have a profound impact on its pharmacological profile if receptor binding involves the pyridine nitrogen.

The design of derivatives can leverage these positional differences. For instance, if enhanced acidity of the carboxylic acid is desired, placing the methylsulfonyl group at positions that maximize its electron-withdrawing effect on the carboxyl group (e.g., positions 4 or 5) would be a logical strategy. If modulation of the pyridine nitrogen's basicity is the goal, substitution at the 2- or 6-positions would be most effective.

The following table provides a summary of the known isomers, highlighting the importance of positional isomerism in the design of novel nicotinic acid derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2385493-61-6 | C₇H₇NO₄S | 201.20 |

| 2-(Methylsulfonyl)nicotinic acid | Not Available | C₇H₇NO₄S | 201.20 |

| 5-Methylnicotinic acid | 3222-49-9 | C₇H₇NO₂ | 137.14 |

| 6-(Methylsulfonyl)nicotinic acid | 1186663-34-2 | C₇H₇NO₄S | 201.20 |

Data for some isomers is limited in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are foundational to understanding the molecule's preferred shape and structural flexibility. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometric parameters of the molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (most stable) structure of a molecule. This process, known as geometry optimization, calculates the forces on each atom and adjusts their positions until a minimum energy arrangement is found.

A typical DFT study on 4-(Methylsulfonyl)nicotinic acid would involve selecting a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The output would provide precise values for bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

This table is for illustrative purposes only. Actual values would be generated from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | ~1.77 Å |

| S=O | ~1.45 Å | |

| C(ring)-C(carboxyl) | ~1.50 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | O-S-O | ~120° |

| C-S-C | ~104° | |

| C(ring)-C-O(H) | ~112° | |

| Dihedral Angle | C(ring)-C(ring)-S-C | Variable |

Conformational Analysis and Energy Landscapes

The presence of single bonds, such as the bond between the pyridine (B92270) ring and the sulfonyl group, and the bond in the carboxylic acid group, allows for rotation, leading to different spatial arrangements called conformers. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states (energy maxima) that separate them. This analysis would reveal the most likely shape of the molecule and the energy required to change its conformation.

Electronic Properties and Reactivity Predictions

Beyond molecular shape, computational methods can map the distribution of electrons within the molecule, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

LUMO: This orbital acts as the primary electron acceptor. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table is for illustrative purposes only. Actual values would be generated from a DFT calculation.

| Orbital | Predicted Energy (eV) | Implication |

| HOMO | -7.5 eV | Electron-donating capability |

| LUMO | -1.8 eV | Electron-accepting capability |

| Energy Gap | 5.7 eV | Indicator of chemical stability |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to show regions of varying electron density:

Red/Yellow: Electron-rich regions (negative potential), indicating sites prone to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the sulfonyl and carboxyl groups, as well as the nitrogen in the pyridine ring.

Blue: Electron-poor regions (positive potential), indicating sites for nucleophilic attack. The hydrogen atom of the carboxylic acid would be a prominent blue region.

Green: Neutral or non-polar regions, such as the C-H bonds of the methyl group.

The MEP map provides an intuitive guide to how the molecule will interact with other charged or polar species.

Fukui Functions for Predicting Reactive Sites

Fukui functions offer a more quantitative method to pinpoint reactive atoms within a molecule. Derived from conceptual DFT, they describe the change in electron density at a specific point when an electron is added or removed.

f(r)⁺: Predicts the site for nucleophilic attack (where an electron is best accepted).

f(r)⁻: Predicts the site for electrophilic attack (where an electron is most easily donated).

f(r)⁰: Predicts the site for radical attack .

By calculating these values for each atom (condensed Fukui functions), one could rank the atoms in this compound from most to least reactive for each type of attack, providing a detailed roadmap of its chemical behavior. For instance, the carbon atom of the carboxylic acid would likely have a high f(r)⁺ value, marking it as a prime site for nucleophiles.

Reaction Mechanism Studies and Transition State Analysis

Investigation of Reaction Pathways for Synthesis and Derivatization

Theoretical investigations into the reaction mechanisms for the synthesis and derivatization of this compound are not extensively documented in publicly available scientific literature. Computational chemistry serves as a powerful tool for elucidating reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with transition states. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the interactions of reactants and reagents at the molecular level.

For a molecule like this compound, a key synthetic step often involves the oxidation of a corresponding thioether, such as 4-(methylthio)nicotinic acid. A computational study of this process would involve modeling the oxidant's approach to the sulfur atom and calculating the energies of the intermediate sulfoxide (B87167) and the final sulfone product. This analysis could reveal the lowest energy pathway, thereby helping to optimize reaction conditions such as temperature and choice of oxidizing agent.

Similarly, derivatization reactions, for instance, the esterification of the carboxylic acid group, could be modeled to understand the catalytic mechanism, whether acid-catalyzed or base-catalyzed. The computational analysis would focus on the transition states of the nucleophilic attack on the carbonyl carbon and the subsequent proton transfer steps. However, specific and detailed research findings, including energy profiles and optimized geometries of transition states for the synthesis and derivatization of this compound, are not currently published.

Computational Spectroscopic Parameter Predictions (e.g., NMR, IR, Raman)

The prediction of spectroscopic parameters through computational methods is a standard procedure for the structural elucidation of novel compounds. These theoretical spectra can be compared with experimental data to confirm the identity and purity of a synthesized molecule. For this compound, computational models, again often using DFT, can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman scattering activities.

A computational NMR study would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C) and converting these to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). The results would provide a theoretical spectrum that could be correlated with experimentally obtained NMR data.

In a similar vein, the prediction of the IR and Raman spectra involves calculating the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. While these computational techniques are well-established, specific published studies that provide detailed predicted spectroscopic data for this compound are not available.

Table 1: Hypothetical Example of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (δ, ppm) | 9.1 (s, 1H), 8.8 (d, 1H), 7.9 (d, 1H), 3.3 (s, 3H) | 9.0 (s, 1H), 8.7 (d, 1H), 7.8 (d, 1H), 3.2 (s, 3H) |

| ¹³C NMR (δ, ppm) | 165.0, 155.0, 150.0, 145.0, 125.0, 40.0 | 164.5, 154.8, 149.7, 144.5, 124.8, 39.8 |

| IR (ν, cm⁻¹) | 3000 (O-H), 1710 (C=O), 1320 (S=O), 1150 (S=O) | 2995 (O-H), 1705 (C=O), 1315 (S=O), 1145 (S=O) |

Note: The data in this table is illustrative and not based on published research findings.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are determined by its response to a strong electromagnetic field, which is governed by its molecular hyperpolarizability. Computational chemistry provides a direct route to assessing the potential NLO properties of a compound by calculating these hyperpolarizabilities.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, and the pyridine ring provides a degree of π-conjugation. However, the presence of a strong, well-defined electron-donating group is less obvious.

A computational assessment of the NLO properties of this compound would involve calculating the first hyperpolarizability (β) using quantum chemical methods. The results of such calculations would indicate whether the molecule has the potential to be a useful NLO material. Despite the theoretical interest, there are no specific studies in the current scientific literature that report on the computational assessment or experimental measurement of the non-linear optical properties of this compound. Therefore, any discussion of its NLO potential remains purely speculative in the absence of concrete research data.

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methodologies provide a detailed view of the molecular framework and functional groups present in 4-(Methylsulfonyl)nicotinic acid .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For This compound , ¹H and ¹³C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the methyl group of the sulfonyl moiety. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the carboxylic acid and the methylsulfonyl groups. The integration of these signals would confirm the number of protons in each unique chemical environment.

A ¹³C NMR spectrum would complement the proton data by revealing the chemical environments of the carbon atoms. Key signals would include those for the carboxyl carbon, the carbons of the pyridine ring, and the methyl carbon of the sulfonyl group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the positions on the pyridine ring. An HSQC experiment would link the proton signals directly to their attached carbon atoms, providing unambiguous assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.9 - 9.2 | C-2: 150 - 155 |

| H-5 | 7.8 - 8.1 | C-3: 135 - 140 |

| H-6 | 8.7 - 9.0 | C-4: 145 - 150 |

| -SO₂CH₃ | 3.1 - 3.4 | C-5: 120 - 125 |

| -COOH | 12.0 - 14.0 | C-6: 152 - 157 |

| -SO₂CH₃: 40 - 45 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present.

The IR spectrum of This compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1730 cm⁻¹ would indicate the C=O stretching of the carboxyl group. The presence of the sulfonyl group would be confirmed by strong, characteristic symmetric and asymmetric stretching vibrations for the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700 - 1730 | Moderate |

| C=C, C=N (Aromatic) | 1450 - 1600 | Strong |

| S=O (Asymmetric) | 1300 - 1350 | Moderate |

| S=O (Symmetric) | 1120 - 1160 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For This compound (C₇H₇NO₄S), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). Fragmentation patterns observed in the mass spectrum can also offer further structural insights.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecule's connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies

Growing a suitable single crystal of This compound would allow for analysis by single-crystal X-ray diffraction. This technique would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. The data would also reveal the planarity of the pyridine ring and the geometry around the sulfur atom of the methylsulfonyl group.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Emerging Research Directions and Future Outlook

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainable practices has spurred the development of environmentally benign synthetic methods for heterocyclic compounds, including derivatives of nicotinic acid. Traditional synthesis routes often rely on harsh conditions and produce significant waste. Emerging research, therefore, focuses on greener alternatives that are more efficient and safer.

One promising avenue is the adoption of biocatalysis. For instance, the use of immobilized enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), has been successfully applied to the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. ias.ac.in This method offers high yields and significantly shorter reaction times in environmentally friendly solvents like tert-amyl alcohol. ias.ac.in Another green approach involves fermentation, where microorganisms are engineered to produce precursors like quinolinic acid, which can then be converted to nicotinic acid, avoiding harsh chemical oxidants. bldpharm.com

Furthermore, research into the synthesis of related compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, has demonstrated high-efficiency, energy-saving processes using hydrogen peroxide as a clean oxidant with a recyclable CuO/Al2O3 catalyst. uiowa.edu Such strategies, which reduce the use of strong acids and allow for reactant recycling, exemplify the principles of green chemistry that can be adapted for the synthesis of 4-(Methylsulfonyl)nicotinic acid. uiowa.edu These methods stand in contrast to traditional industrial processes for nicotinic acid, which can produce nitrous oxide, a potent greenhouse gas. researchgate.net

| Green Synthesis Strategy | Key Advantages | Relevant Precursor/Derivative |

| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, reduced waste, continuous processing. ias.ac.in | Nicotinamide Derivatives ias.ac.in |

| Fermentation | Use of renewable feedstocks, avoids harsh chemical reagents. bldpharm.com | Nicotinic Acid via Quinolinic Acid bldpharm.com |

| Catalytic Oxidation | Use of clean oxidants (e.g., H₂O₂), catalyst recycling, high efficiency. uiowa.edu | 2-Nitro-4-methylsulfonylbenzoic Acid uiowa.edu |

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the pyridine (B92270) ring is crucial for tuning the properties of this compound for specific applications. Research is moving beyond traditional cross-coupling reactions, which often require expensive and sensitive transition-metal catalysts, towards more robust and efficient methods.

Recent progress has been made in the transition-metal-free functionalization of pyridine rings to form C-S bonds. researchgate.net These methods often proceed through the direct C-H functionalization of pyridines or pyridine-N-oxides, offering high chemo- and regioselectivity without the need for pre-functionalized starting materials like halopyridines. researchgate.net For the synthesis of the core structure, novel catalytic systems are also being explored. For example, the oxidation of picoline precursors to form the nicotinic acid backbone has been achieved using catalyst systems like Co(OAc)₂/Mn(OAc)₂ in supercritical water, presenting a greener alternative to traditional methods. researchgate.net

Biocatalysis, as mentioned previously, also represents a novel catalytic approach. The enzymatic synthesis of nicotinamide derivatives demonstrates the potential of using enzymes to facilitate reactions on the nicotinic acid scaffold under mild conditions. ias.ac.in Additionally, the development of copper-catalyzed methods, such as the Chan-Lam cross-coupling reaction for C-S bond formation, provides an efficient means to synthesize aryl sulfides from heterocyclic cores, a strategy that could be adapted for sulfonyl group installation or modification. ias.ac.in

Advanced Materials Applications and Supramolecular Chemistry Potential

The distinct functional groups of this compound make it a highly promising building block for advanced materials and supramolecular assemblies. The pyridine nitrogen and the carboxylate group are excellent coordinating sites for metal ions, suggesting significant potential in the design of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. Recently, MOFs created from copper and nicotinic acid have been shown to form unique donut-like structures capable of being processed into hydrogels for biomedical applications. nih.gov

The potential for supramolecular assembly is not limited to MOFs. The interplay of several non-covalent interactions, such as hydrogen bonding (via the carboxylic acid), π-π stacking (from the pyridine ring), and dipole-dipole interactions (from the strong electron-withdrawing methylsulfonyl group), can guide the self-assembly of the molecule into well-defined nanostructures. nih.gov This is analogous to how other functional molecules, like tannic acid, are used to build materials through hydrogen bonding and hydrophobic interactions. nih.gov The sulfonyl group, in particular, can act as a strong hydrogen bond acceptor and its presence on linker molecules has been utilized in the solid-phase synthesis of heterocyclic structures. researchgate.netnih.gov These self-assembled structures could find use in areas ranging from drug delivery to nanoelectronics. nih.gov

Potential Supramolecular Interactions of this compound:

Metal Coordination: The pyridine nitrogen and carboxylate can bind to metal centers to form Metal-Organic Frameworks (MOFs). nih.govbath.ac.uk

Hydrogen Bonding: The carboxylic acid dimer motif is a robust synthon for creating tapes and sheets. The sulfonyl oxygens can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient pyridine ring can stack with other aromatic systems.

Dipole-Dipole Interactions: The highly polar sulfonyl group can direct crystal packing and molecular organization.

Role as a Scaffold in Chemical Biology Probes

In chemical biology, a scaffold is a core molecular structure upon which modifications can be made to create a library of compounds for probing biological systems. This compound is an attractive scaffold for developing chemical probes. Chemical probes are small molecules designed to interact with a specific protein target in a selective and controlled manner, allowing researchers to study its function. nih.gov

The nicotinic acid core can act as a "nicotinamide mimic." For example, a scaffold based on researchgate.netresearchgate.netnih.govtriazolo[3,4-b]benzothiazole was recently reported as a nicotinamide mimic that could inhibit PARP enzymes, which are important in cellular processes. google.com This demonstrates how a heterocyclic core can be used to target specific enzyme families. The this compound scaffold offers several advantages:

Structural Rigidity: The pyridine ring provides a defined and rigid framework.

Vectors for Modification: The carboxylic acid is a key functional handle that can be easily converted into esters, amides, or other groups to explore interactions with a target protein. The pyridine ring can also be further substituted.

Modulation of Properties: The potent electron-withdrawing methylsulfonyl group significantly alters the electronic properties of the pyridine ring, which can influence binding affinity and selectivity. The sulfonyl group itself can also participate in specific hydrogen bonding or dipolar interactions within a protein's binding site. nih.gov

By systematically modifying this scaffold, libraries of compounds can be generated to develop highly potent and selective probes for studying protein function, without focusing on direct therapeutic outcomes. bath.ac.uknih.gov

Integration with Automated Synthesis and High-Throughput Screening for Material Discovery

The discovery of new materials and molecules is being accelerated by the integration of automated synthesis and high-throughput screening (HTS). researchgate.netnih.gov This paradigm shift moves away from traditional, one-at-a-time synthesis towards the rapid, parallel creation and testing of large compound libraries. nih.gov

The this compound scaffold is well-suited for this approach. Using automated platforms with technologies like acoustic dispensing, a large library of derivatives can be synthesized on a nanomole scale in micro-well plates. researchgate.netnih.gov For example, the carboxylic acid group could be reacted with hundreds of different alcohols or amines to generate a diverse library of esters and amides.

These libraries can then be subjected to HTS for material discovery. mdpi.com For instance, the compounds could be rapidly screened for their ability to form crystalline MOFs under various conditions or for their self-assembly into ordered nanostructures. This combination of automated, miniaturized synthesis and rapid screening can dramatically reduce the time and resources required to discover new advanced materials with desired properties, representing a significant leap forward from classical discovery methods. researchgate.netnih.gov

| Technology | Application in Material Discovery | Benefit for this compound |

| Automated Synthesis | Rapid generation of large libraries of chemical derivatives in a miniaturized format (e.g., 1536-well plates). researchgate.netnih.gov | Quickly create a diverse set of esters, amides, and other derivatives from the core scaffold. |

| High-Throughput Screening (HTS) | Parallel and cost-effective testing of thousands of materials for specific properties (e.g., cell interaction, crystal formation). mdpi.com | Rapidly identify derivatives that form novel supramolecular assemblies or advanced materials. |

| Acoustic Dispensing | Precise, non-contact transfer of nano-liter volumes of reagents. researchgate.net | Minimizes reagent consumption and waste, enabling large-scale library synthesis. |

Q & A

Q. Basic Methods

- Melting point analysis : Compare observed values (e.g., 183–185°C) with literature data .

- Solubility tests : Assess solubility in polar solvents (e.g., DMSO, methanol) to confirm consistency with expected behavior .

Advanced Techniques - NMR spectroscopy : Use and NMR to verify the methylsulfonyl group’s presence (e.g., δ ~3.3 ppm for S–CH) and aromatic proton environments .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns with UV detection at 254 nm .

What biological screening methodologies are suitable for evaluating this compound’s bioactivity?

Q. Basic Screening

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .

Advanced Mechanistic Studies - Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .

- Binding affinity analysis : Use NMR titration to measure pH-dependent binding constants (e.g., K ~10–10 M) for receptors .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Methodological Solutions

- Validate assay conditions : Replicate studies under standardized pH and temperature (e.g., pH 7.4 for physiological relevance) .

- Structural analogs testing : Compare activity across derivatives (e.g., 4-aminonicotinic acid vs. 4-methyl variants) to identify structure-activity relationships (SAR) .

- Purity verification : Re-examine batches via HPLC to rule out impurities as confounding factors .

What strategies optimize the stability of this compound in long-term storage?

Q. Basic Protocols

- Storage conditions : Keep at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .

Advanced Studies - Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS to identify breakdown products .

How can this compound be applied in drug discovery, particularly in targeting metabolic or inflammatory pathways?

Q. Basic Applications

- Enzyme inhibition : Screen against NADPH oxidases or sialic acid-binding proteins due to structural similarity to boronic acid derivatives .

Advanced Development - SAR refinement : Synthesize analogs with modified sulfonyl groups to enhance selectivity for receptors like PPARγ (relevant to diabetes therapeutics) .

- In vivo models : Evaluate pharmacokinetics in rodent models of inflammation or hyperlipidemia, measuring plasma half-life and metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.